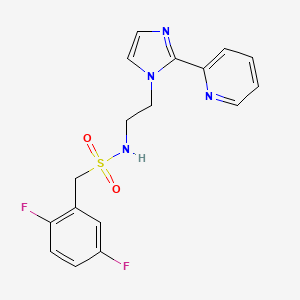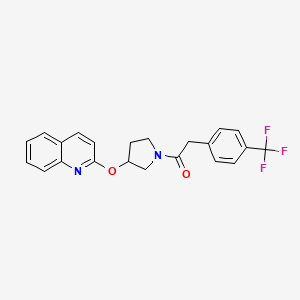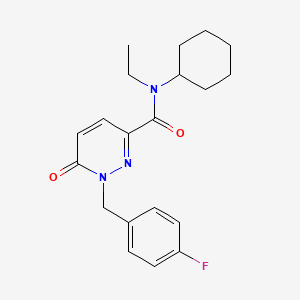![molecular formula C13H12ClN3O B2497035 2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide CAS No. 1283281-52-6](/img/structure/B2497035.png)
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide is a chemical compound that belongs to the pyridine family. It is commonly known as 'CMPD101' and is used extensively in scientific research. This chemical compound has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the development of new drugs.
作用機序
CMPD101 works by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has been found to inhibit the activity of the enzyme cyclin-dependent kinase 2 (CDK2), which is involved in the regulation of the cell cycle. By inhibiting CDK2, CMPD101 prevents the proliferation of cancer cells and induces cell death. CMPD101 has also been found to have neuroprotective effects by inhibiting the activity of certain proteins that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
CMPD101 has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
CMPD101 has several advantages for lab experiments. It is a highly specific inhibitor of CDK2 and has been shown to have potent anti-cancer activity. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, there are also some limitations to the use of CMPD101 in lab experiments. It is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, it may have off-target effects on other enzymes and proteins, which could limit its usefulness in certain experiments.
将来の方向性
There are several future directions for the study of CMPD101. One potential direction is to further investigate its anti-cancer activity and explore its potential use in the treatment of various types of cancer. Another potential direction is to investigate its neuroprotective effects and explore its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the long-term effects of CMPD101 on human health and to identify any potential side effects or limitations to its use in lab experiments.
合成法
The synthesis of CMPD101 is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 3-aminomethyl-6-methylpyridine with 2-chloro-4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate compound. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) to yield CMPD101.
科学的研究の応用
CMPD101 has been extensively studied for its potential use in the development of new drugs. It has been found to have a wide range of applications in the field of medicinal chemistry, particularly in the treatment of cancer and neurological disorders. CMPD101 has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-2-3-10(7-16-9)8-17-13(18)11-4-5-15-12(14)6-11/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWDYYVPKHZFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methylpyridin-3-yl)methyl]pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(4-Methylbenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2496955.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2496957.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)

![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![(E)-2-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2496967.png)
![4-[Butyl(methyl)amino]benzoic acid](/img/structure/B2496968.png)



![N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]formamide](/img/structure/B2496974.png)
![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)